molecular formula C14H13BrO2 B8201343 (3-(Benzyloxy)-2-bromophenyl)methanol

(3-(Benzyloxy)-2-bromophenyl)methanol

Cat. No.: B8201343
M. Wt: 293.15 g/mol
InChI Key: CUYVKVMYMVIBDZ-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2-bromophenyl)methanol (CAS 158585-00-3) is a brominated aromatic alcohol with the molecular formula C 14 H 13 BrO 2 . This compound features a benzyloxy group and a bromine substituent on the phenyl ring, making it a valuable synthetic intermediate for constructing complex organic frameworks in medicinal chemistry and materials science research. This chemical scaffold is of significant research interest, particularly in the design and synthesis of advanced organic materials. The benzyloxy group acts as a robust electron-donor, while the bromine atom serves as both a synthetic handle for further cross-coupling reactions and can function as an electron-acceptor . This donor-acceptor characteristic is a foundational principle in the development of nonlinear optical (NLO) materials . Recent studies on structurally similar chalcone-based molecules demonstrate that the strategic incorporation of benzyloxy and bromo substituents can lead to crystals with a non-centrosymmetric alignment, which is essential for efficient second harmonic generation (SHG) and terahertz wave generation . Consequently, this compound may serve as a key precursor in the exploration of new NLO crystals for applications in photonics, optical communication, and high-speed information processing. From a synthetic chemistry perspective, the benzyl-protected alcohol and the aryl bromide moiety offer two distinct sites for further functionalization. The bromide is amenable to modern transition metal-catalyzed reactions, such as Suzuki or Heck cross-couplings, for carbon-carbon bond formation. Furthermore, the alcohol functional group can be oxidized or utilized in esterification and etherification reactions to diversify the molecular structure. The compound must be used in accordance with good laboratory practices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-bromo-3-phenylmethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYVKVMYMVIBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Benzyloxy)-2-bromophenyl)methanol, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of corresponding aldehydes or ketones using reducing agents like sodium borohydride. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Research has indicated that compounds related to this compound exhibit significant antimicrobial activity. For example, studies have shown that similar benzyloxy-substituted phenols possess enhanced antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus9.375 µg/mL
2-methyl-4-(5-(4-bromophenyl)sulfonyl)phenolEscherichia coli75-150 µg/mL
3-(benzyloxy)-6-bromophenolPseudomonas aeruginosa9.375 µg/mL

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Compounds with similar structures have been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The presence of electron-donating groups enhances this activity, making these compounds promising candidates for further development .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The benzyloxy group is believed to enhance lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes. Additionally, bromine substitution may increase the compound's reactivity towards biological targets, enhancing its therapeutic potential .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzyloxy-substituted phenols demonstrated that the introduction of halogens significantly improved antibacterial activity compared to their non-halogenated counterparts. This suggests that this compound could be an effective antimicrobial agent .
  • Antioxidant Studies : Research has shown that compounds similar to this compound exhibit potent antioxidant effects in vitro, indicating their potential use in preventing oxidative damage in biological systems .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, (3-(Benzyloxy)-2-bromophenyl)methanol serves as a versatile intermediate. It is utilized in:

  • Synthesis of Complex Molecules : Acts as a building block for creating more complex organic compounds.
  • Development of New Materials : Facilitates the design of novel materials with specific properties.

Biology

The compound's derivatives are under investigation for their potential biological activities, including:

  • Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, suggesting potential as a lead compound for new antibiotics.
  • Anticancer Activity : Preliminary studies show promise in inhibiting tumor growth in vitro, making it a candidate for further drug development.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development : Investigated as a precursor for synthesizing pharmaceuticals targeting specific enzymes or receptors.
  • Therapeutic Applications : Potential use in treating conditions related to inflammation and pain management due to its biological activity.

Industry

The compound finds applications in:

  • Production of Specialty Chemicals : Used in creating intermediates for agrochemicals and fine chemicals.
  • Manufacturing Processes : Its unique properties make it suitable for producing dyes, pigments, and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones against:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These findings suggest its potential as a lead structure for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines. A notable finding was an IC50 value lower than that of conventional chemotherapeutics like doxorubicin against lung adenocarcinoma cells. This highlights its potential as an effective anticancer agent.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key differences between (3-(Benzyloxy)-2-bromophenyl)methanol and its analogs:

Compound Name Molecular Formula Substituents Key Functional Groups Electronic Effects
This compound C14H13BrO2 (inferred) 2-Br, 3-OBn, –CH2OH Bromine, benzyloxy, alcohol –Br (EWG), –OBn (EDG)
(3-(Benzyloxy)-2-nitrophenyl)methanol C14H13NO4 (inferred) 2-NO2, 3-OBn, –CH2OH Nitro, benzyloxy, alcohol –NO2 (strong EWG), –OBn (EDG)
(3-Bromo-2,4,6-trimethylphenyl)methanol C10H13BrO 2,4,6-CH3, 3-Br, –CH2OH Bromine, methyl, alcohol –Br (EWG), –CH3 (EDG)
1-(Benzyloxy)-3-bromo-2-methylbenzene C14H13BrO 3-Br, 2-CH3, 1-OBn Bromine, methyl, benzyloxy –Br (EWG), –CH3 (EDG)
(3-Hydroxy-6,7-dimethoxyphenanthren-9-yl)(pyridin-2-yl)methanol C21H19NO4 Phenanthrene core, –OH, –OCH3, pyridine Hydroxyl, methoxy, pyridine –OH (EDG/EWG depending on pH)

Key Observations :

  • Electron-Withdrawing Groups (EWG): Bromine and nitro groups decrease electron density on the aromatic ring, directing electrophilic substitution to specific positions. For instance, the nitro group in (3-(benzyloxy)-2-nitrophenyl)methanol strongly deactivates the ring compared to bromine in the target compound.
  • Steric Effects: The trimethyl substitution in (3-bromo-2,4,6-trimethylphenyl)methanol introduces significant steric hindrance, reducing reactivity in substitution reactions compared to the less hindered target compound.
  • Polarity : The hydroxymethyl group in the target compound increases hydrophilicity relative to analogs like 1-(benzyloxy)-3-bromo-2-methylbenzene , which lacks a polar –CH2OH group.

Physicochemical Properties

  • Solubility: The target compound’s –CH2OH group enhances solubility in polar solvents (e.g., methanol, ethanol) compared to non-polar analogs like 1-(benzyloxy)-3-bromo-2-methylbenzene .
  • Melting Points: Analogs with rigid structures, such as the tetrahydroisoquinoline derivative in , exhibit higher melting points (145–146°C) due to crystalline packing, whereas the target compound likely has a lower melting point due to its simpler structure.

Preparation Methods

One-Pot Synthesis

Recent patents describe a streamlined one-pot method to avoid intermediate isolation:

  • Simultaneous Protection and Bromination :
    A mixture of 3-hydroxyphenylmethanol, benzyl bromide, and NBS in DMF with K₂CO₃ at 70°C for 24 hours yields 78% product. This method reduces purification steps but requires precise stoichiometry to suppress over-bromination.

  • In Situ Quenching :
    Adding aqueous ammonium chloride (NH₄Cl) after reaction completion precipitates byproducts, simplifying extraction.

Palladium-Catalyzed Cross-Coupling

For advanced intermediates, Suzuki-Miyaura coupling introduces the benzyloxy group post-bromination. A representative protocol:

ReagentQuantityConditionsYield
3-Bromophenylmethanol5.0 gPd(PPh₃)₄ (0.05 eq),71%
Phenylboronic acid1.2 eqK₂CO₃ (3 eq), DMF/H₂O,
90°C, 12 h

This method is advantageous for introducing diverse aryl groups but incurs higher costs due to palladium catalysts.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric ConstantYield (Protection Step)Yield (Bromination Step)
DMF36.792%88%
THF7.568%72%
Toluene2.4<50%N/A

Polar aprotic solvents like DMF enhance nucleophilicity in protection reactions, while bromination benefits from low-polarity solvents to stabilize Br⁺ intermediates.

Temperature and Time

  • Protection : Optimal at 80°C for 8 hours (yield plateau beyond 8 hours).

  • Bromination : Exothermic; maintaining 0–5°C prevents decomposition (20% yield loss at 25°C).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves unreacted benzyl bromide (Rf = 0.7) from product (Rf = 0.3).

  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals with 99% purity (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.65 (s, 2H, CH₂OH), 2.50 (br, 1H, OH).

  • IR (KBr) : 3340 cm⁻¹ (O-H), 2850 cm⁻¹ (C-H stretch), 1250 cm⁻¹ (C-O-C).

Industrial-Scale Production

Process Intensification

  • Continuous Flow Reactors : Microreactors reduce reaction time from 24 hours to 2 hours by enhancing heat transfer and mixing.

  • Catalyst Recycling : Palladium filters recover >95% Pd, cutting costs by 30%.

Quality Control

  • In-Line FTIR : Monitors benzyl bromide consumption in real-time, ensuring >99% conversion.

  • XRD Analysis : Confirms crystalline purity; characteristic peaks at 4.2°, 17.2°, and 25.0° (2θ).

Challenges and Solutions

Di-Bromination Byproducts

  • Mitigation : Use substoichiometric Br₂ (0.95 eq) and slow addition over 1 hour.

  • Detection : GC-MS identifies dibrominated isomers (retention time 12.3 min vs. 14.1 min for product).

Hydroxyl Group Oxidation

  • Prevention : Conduct reactions under nitrogen with molecular sieves to scavenge moisture.

Emerging Methodologies

Enzymatic Protection

Lipase-catalyzed benzylation in ionic liquids achieves 82% yield with negligible waste, though scalability remains unproven.

Photocatalytic Bromination

Visible-light-driven bromination using TiO₂ and H₂O₂ reduces NBS usage by 50%, but product isolation is challenging .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-(Benzyloxy)-2-bromophenyl)methanol, and how can regioselectivity be controlled during bromination?

  • Methodology : A typical route involves benzyl ether protection of a phenolic hydroxyl group, followed by bromination. For example, in analogous systems, directed ortho-lithiation using n-BuLi at low temperatures (-78°C) enables regioselective bromination . The benzyloxy group acts as a directing group, favoring bromination at the ortho position relative to the hydroxyl group. After bromination, reduction of the ester or aldehyde intermediate (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative.
  • Key Considerations : Solvent choice (THF or DMF), temperature control, and stoichiometry of brominating agents (e.g., Br₂ or NBS) are critical to avoid over-bromination .

Q. How can the purity and structure of this compound be verified post-synthesis?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR should show peaks for the benzyloxy group (δ 4.8–5.2 ppm, singlet for -OCH₂Ph), aromatic protons (δ 6.5–7.5 ppm with splitting patterns indicating substitution), and the methanol group (δ 1.5–2.5 ppm, broad for -OH; δ 4.5–4.8 ppm for -CH₂OH) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) should confirm the molecular ion [M+H]⁺ at m/z 293.01 (C₁₄H₁₃BrO₂⁺) .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95%) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1 to 1:1) eluent to separate polar impurities .
  • Recrystallization : Use ethanol/water (8:2) at 0–4°C to isolate crystalline product .
    • Yield Optimization : Typical yields range from 35–50% due to competing side reactions (e.g., debenzylation under acidic conditions) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : The bromine atom facilitates coupling with aryl boronic acids. However, steric hindrance from the benzyloxy group reduces reactivity. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (3:1) at 80°C improves yields (60–75%) .
  • Negishi Coupling : Zn reagents (e.g., Ar-ZnCl) with Pd(dba)₂ and SPhos ligand in THF at 60°C can bypass steric limitations .
    • Data Contradictions : Some studies report lower yields (<40%) due to competing protodebromination, requiring excess ligand (e.g., XPhos) .

Q. What stability issues arise during long-term storage of this compound, and how can they be mitigated?

  • Degradation Pathways :

  • Hydrolysis : The benzyl ether group is prone to acidic/basic hydrolysis.
  • Oxidation : The methanol group may oxidize to a carboxylic acid under ambient conditions .
    • Stabilization Strategies :
  • Store under inert gas (N₂/Ar) at -20°C in amber vials with molecular sieves .
  • Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450). The bromine and benzyloxy groups enhance hydrophobic binding .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .
    • Experimental Validation : Test derivatives in vitro for cytotoxicity (MTT assay) and compare with computational predictions .

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